Product packaging for Azo-isobutyronitrile(Cat. No.:CAS No. 764-28-3)

Azo-isobutyronitrile

Cat. No.: B3153725
CAS No.: 764-28-3
M. Wt: 164.21 g/mol
InChI Key: FLZDRQXGVYVYSL-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Radical Chemistry Research

Early research focused on understanding the thermal and photochemical decomposition of AIBN. It was established that upon heating or irradiation, AIBN undergoes homolytic cleavage of the carbon-nitrogen bond, releasing a molecule of nitrogen gas and two 2-cyanoprop-2-yl radicals. wikipedia.orgguidechem.com This clean decomposition, free from the oxygenated byproducts that can cause yellowing and other undesirable side reactions associated with peroxide initiators, was a major advantage. nbinno.com This characteristic allowed for the synthesis of polymers with greater clarity and stability. nbinno.com

As the understanding of radical reactions deepened, so did the applications of AIBN. It became the initiator of choice for fundamental studies in radical chain reactions, allowing for the precise determination of reaction rates and the elucidation of complex reaction pathways. Its consistent performance across a range of solvents further solidified its position as a foundational tool in academic laboratories. echemi.com The evolution of AIBN's role in research reflects the broader progression of radical chemistry from a qualitative to a more quantitative and predictable science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4 B3153725 Azo-isobutyronitrile CAS No. 764-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-cyanopropyldiazenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-7(3-9)5-11-12-6-8(2)4-10/h7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZDRQXGVYVYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=NCC(C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401338272
Record name 4,4'-Azobisisobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-28-3
Record name 4,4'-Azobisisobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Radical Generation from Azo Isobutyronitrile

Thermal Decomposition Pathways and Energetics

The thermal decomposition of AIBN is the cornerstone of its application as a radical initiator. This process is initiated by the absorption of thermal energy, leading to the cleavage of the carbon-nitrogen bonds flanking the azo group.

Unimolecular Dissociation Mechanisms and Radical Pair Formation

The primary mechanism of thermal decomposition for AIBN is a unimolecular process involving the homolytic cleavage of the C–N bonds adjacent to the azo group. This dissociation results in the expulsion of a molecule of nitrogen gas (N₂) and the formation of two identical 2-cyano-2-propyl radicals libretexts.orgcdnsciencepub.comatamanchemicals.comegyankosh.ac.inegyankosh.ac.in. This can be represented by the following equation:

The stability of the nitrogen molecule as a leaving group significantly drives this reaction forward egyankosh.ac.inegyankosh.ac.in. Experimental studies have determined the apparent activation energy for this decomposition process to be in the range of 120-150 kJ/mol, depending on the method and conditions used egyankosh.ac.inegyankosh.ac.inpku.edu.cningentaconnect.comresearchgate.netpsu.edusci-hub.semdpi.com. For instance, activation energies have been reported as 139.93 kJ·mol⁻¹ in aniline (B41778) ingentaconnect.comresearchgate.net, 153.05 kJ·mol⁻¹ and 145.54 kJ·mol⁻¹ from different kinetic analyses sci-hub.se, and approximately 23-24 kcal/mol (equivalent to 96-100 kJ/mol) in gas phase or benzene (B151609) solvent from theoretical calculations psu.edu. The half-life of AIBN is a key parameter, with a reported value of one hour at 85 °C and five hours at 70 °C libretexts.org.

Role of Solvent and Medium Effects on Decomposition Kinetics

A significant advantage of AIBN as a radical initiator is that its thermal decomposition kinetics are generally considered to be first-order and relatively insensitive to the nature of the solvent or the initiator concentration libretexts.orgcdnsciencepub.comfujifilm.com. This characteristic ensures a consistent rate of radical generation across various reaction media. Studies have indicated that solvents like aniline can be considered "inert" in the context of AIBN decomposition, meaning the solvent does not significantly alter the decomposition mechanism or kinetics pku.edu.cningentaconnect.comresearchgate.net.

However, subtle effects can arise from the medium. For example, the solid state decomposition of AIBN can exhibit a higher activation energy compared to its decomposition in solution, attributed to the "cage effect" where radicals are temporarily confined by the surrounding solid matrix researchgate.net. Phase transitions, such as melting, can also influence the decomposition kinetics. AIBN exhibits both endothermic melting and exothermic decomposition, and the interplay between these processes, particularly in the melting or sub-melting range, can affect the observed kinetics, potentially leading to different activation energy values depending on the heating rate and phase researchgate.netresearchgate.net.

Multistep and Autocatalytic Decomposition Phenomena

The concept of autocatalytic decomposition, where a decomposition product catalyzes further decomposition, is a known phenomenon for some energetic materials. However, the provided literature does not strongly emphasize autocatalysis as a dominant mechanism for AIBN itself. Instead, the focus remains on its predictable unimolecular dissociation, with complexities arising primarily from physical states (solid vs. liquid) and phase transitions rather than chemical autocatalysis.

Photochemical Generation of Radicals

Beyond thermal initiation, AIBN is also an effective photoinitiator, capable of generating radicals upon exposure to ultraviolet (UV) light. This photochemical pathway offers the advantage of initiating radical reactions at or below room temperature, which is beneficial for thermally sensitive substrates libretexts.org.

UV-Initiated Radical Formation

AIBN absorbs UV radiation, typically in the near-UV region, leading to the homolytic cleavage of its azo bond. This photolytic process mirrors the thermal decomposition, yielding nitrogen gas and two 2-cyano-2-propyl radicals libretexts.orgcdnsciencepub.comatamanchemicals.comrsc.orgvup.skstudysmarter.co.uk. The efficiency of photoinitiation relies on the initiator absorbing light without significant interference from the reaction medium. AIBN's absorption maximum is around 345 nm libretexts.orgcdnsciencepub.com, a wavelength range where many common monomers and solvents are transparent, minimizing unwanted side reactions libretexts.orgrsc.org. This makes AIBN a versatile photoinitiator for various polymerization systems.

Influence of Wavelength and Light Intensity

The effectiveness of AIBN as a photoinitiator is directly influenced by the wavelength and intensity of the incident light. AIBN exhibits its strongest absorption in the near-UV spectrum, with a peak absorption at approximately 345 nm libretexts.orgcdnsciencepub.com. Photolysis is most efficient when the light source's wavelength corresponds to this absorption maximum.

Studies have shown that different wavelengths can selectively activate different processes within a reaction system. For instance, in certain polymerization studies, irradiation at 350 nm primarily promotes the photolytic decomposition of AIBN, leading to radical generation, while irradiation at 275 nm can influence other reaction intermediates, demonstrating a "wavelength-orthogonal" behavior rsc.org.

Light intensity plays a crucial role in the rate of radical generation. Higher light intensity leads to a greater number of photons absorbed per unit time, thus increasing the rate of AIBN photolysis and the concentration of initiating radicals rsc.orgpsu.edu. However, excessively high light intensity can also increase the rate of radical termination reactions, potentially affecting polymerization control psu.edu. The primary quantum yield (Φ), which represents the number of radical pairs generated per photon absorbed, is a key parameter in photochemical initiation, with a value of 0.43 reported for AIBN in benzene solution cdnsciencepub.com.

Data Tables

Table 1: Thermal Decomposition Parameters of Azo-isobutyronitrile (AIBN)

ParameterValueConditions/NotesSource(s)
Half-life1 hourat 85 °C libretexts.org
Half-life5 hoursat 70 °C libretexts.org
Activation Energy (Ea)~120-150 kJ/molVaries with method and medium (e.g., gas phase, solution) egyankosh.ac.inegyankosh.ac.inpku.edu.cningentaconnect.comresearchgate.netpsu.edusci-hub.semdpi.com
Decomposition TemperatureOnset ~80-95 °C (in aniline)Varies with heating rate pku.edu.cningentaconnect.comresearchgate.net
Decomposition TemperatureOnset ~56 °C (adiabatic conditions)Accelerating Rate Calorimetry (ARC) researchgate.net
Decomposition Enthalpy~291 J/g (in aniline solution)Phase change enthalpy pku.edu.cningentaconnect.comresearchgate.net
Decomposition Enthalpy1247 J/gLaboratory scale analysis sci-hub.se
Decomposition Enthalpy100–180 kJ/molGeneral range sci-hub.se

Table 2: Photochemical Parameters of this compound (AIBN)

ParameterValueConditions/NotesSource(s)
Absorption Maximum~345 nmNear-UV region libretexts.orgcdnsciencepub.com
Primary Quantum Yield0.43In benzene solution cdnsciencepub.com
Decomposition Rate0.43 × [total light absorbed] mol/L/sIn benzene solution, related to initiation rate cdnsciencepub.com

Kinetic and Mechanistic Studies of Azo Isobutyronitrile Initiated Reactions

Fundamental Kinetic Parameters of Radical Initiation

The utility of AIBN as a radical initiator stems from its predictable, first-order decomposition kinetics, which are largely independent of the solvent. libretexts.org This decomposition generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. wikipedia.orgnumberanalytics.com The rate of this process and the efficiency with which the resulting radicals initiate subsequent reactions are defined by key kinetic parameters.

The thermal decomposition of AIBN is a unimolecular reaction characterized by a specific rate constant, k_d, which is highly dependent on temperature. numberanalytics.com This relationship is described by the Arrhenius equation, which incorporates the activation energy (E_a)—the minimum energy required for the decomposition to occur. rsc.org The activation energy for AIBN decomposition is approximately 131 kJ/mol. atamankimya.com

The rate of decomposition is often discussed in terms of its half-life (t½), the time required for half of the initiator concentration to decompose. rsc.org AIBN exhibits a half-life of about one hour at 85°C and five hours at 70°C, allowing it to serve as a continuous source of radicals over extended reaction times at moderate temperatures. libretexts.org Numerous studies have determined the dissociation rate constant and activation energy under various conditions. For instance, an average apparent activation energy of 139.93 kJ·mol⁻¹ was determined in aniline (B41778) solvent. pku.edu.cningentaconnect.com Another study reported an activation energy of 30 Kcal/mol (125.5 kJ/mol). chegg.com

Below is a table summarizing experimentally determined kinetic parameters for AIBN decomposition.

Temperature (°C)Rate Constant (k_d)Activation Energy (E_a)Solvent
608.5 x 10⁻⁶ s⁻¹30 kcal/mol-
607.21 x 10⁻⁵ s⁻¹-Toluene
Various-139.93 kJ/molAniline
Various-131 kJ/mol-

Data compiled from sources atamankimya.compku.edu.cningentaconnect.comchegg.comresearchgate.net.

Upon decomposition, the newly formed 2-cyano-2-propyl radicals are confined within a "solvent cage". libretexts.org Not all of these primary radicals escape the cage to initiate a polymer chain or other desired reaction. The initiator efficiency, f, is defined as the fraction of radicals generated that successfully initiate a reaction. wikipedia.org For AIBN, typical values for f range from 0.3 to 0.8, though it is often assumed to be around 0.5 in kinetic calculations. wikipedia.orgresearchgate.net

The primary reason for an initiator efficiency of less than 1 is the recombination of the geminate radical pair within the solvent cage. wikipedia.orgnih.gov This primary recombination wastes the initiator, as the radicals combine before they can react with a monomer or substrate. nih.gov A major product of this in-cage recombination is the highly toxic compound tetramethylsuccinonitrile. wikipedia.org

Radicals that do escape the solvent cage can still participate in non-initiating side reactions. The 2-cyano-2-propyl radical is relatively stable and typically does not abstract hydrogen atoms from solvents or most reactants. libretexts.orglibretexts.org However, it can readily abstract hydrogen from molecules with weak bonds, such as tributyltin hydride or hydrogen bromide, to generate other radical species. atamankimya.comatamanchemicals.com In the context of certain polymerizations, such as thiol-ene systems, the direct addition of the initiator radical to an alkene double bond is considered an undesirable side reaction. dergipark.org.tr The efficiency of AIBN can also be influenced by the reaction environment; for example, in the bulk polymerization of dodecyl acrylate (B77674), the efficiency was found to be relatively low (f = 0.13), partly due to the low monomer concentration. researchgate.net

Theoretical and Computational Chemistry Approaches

To gain deeper insight into the reaction dynamics of AIBN, researchers employ a range of theoretical and computational methods. These approaches complement experimental data by providing detailed information on reaction pathways, transition states, and energetics that can be difficult to observe directly.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the thermal decomposition mechanism of AIBN. psu.edu Theoretical studies have systematically explored various possible dissociation pathways. psu.eduscribd.com Calculations, particularly using the B3LYP/6-311G* method, have shown that the decomposition of AIBN strongly favors a concerted, two-bond cleavage. psu.edu This pathway involves the simultaneous breaking of the two carbon-nitrogen bonds, releasing a molecule of nitrogen gas and two 2-cyano-2-propyl radicals in a single step. psu.edunumberanalytics.com

This concerted mechanism is energetically much more favorable than a stepwise process, which would involve the initial breaking of one C-N bond to form a diazenyl radical intermediate. psu.edunumberanalytics.com The preference for the simultaneous two-bond cleavage is attributed to the stability of the products formed (the highly stable dinitrogen molecule and two resonance-stabilized 2-cyano-2-propyl radicals) and an "electron shrinking effect" of the central azo group (–N=N–). psu.eduscribd.com These computational findings provide a robust theoretical validation for the long-held experimental view of AIBN's symmetrical homolytic cleavage. psu.edu

High-level ab-initio electronic structure calculations are used to construct detailed and predictive chemical kinetic models for complex systems initiated by AIBN. acs.org These methods can automatically generate and refine reaction networks, providing new insights into degradation and oxidation studies. acs.orgnih.gov For example, ab-initio calculations have been applied to model the AIBN/H₂O/CH₃OH radical system used in stress testing for active pharmaceutical ingredients (APIs). acs.orgchemrxiv.org

In such studies, methods like ωB97X-D/Def2-TZVP are used to calculate the electronic energies, vibrational frequencies, and torsional modes of reactants, transition states, and products. chemrxiv.org This information is then used to compute thermodynamic properties and rate coefficients for each elementary reaction in the system. chemrxiv.org The resulting kinetic model can predict the concentration profiles of various radical species, such as cyanoisopropyl peroxyl and superoxide (B77818) radicals, under different conditions (e.g., pH and solvent composition). acs.org Furthermore, ab-initio calculations have been successfully used to determine the rate coefficients for addition and fragmentation steps in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for reliable simulation of the polymerization kinetics and resulting polymer characteristics. researchgate.net

The three-dimensional structure and flexibility of the 2-cyano-2-propyl radical can influence its reactivity. Conformational analysis, therefore, becomes an important component of accurate kinetic modeling. Modern computational approaches incorporate these effects to refine their models. For instance, in detailed kinetic modeling, hindered rotor calculations are performed for each rotatable single bond to apply corrections to the partition functions, which are used to calculate thermodynamic and kinetic data. chemrxiv.org

The stereochemistry of radical reactions is also considered in high-level calculations. The determination of stereospecific kinetic parameters, which differentiate between reaction pathways based on the 3D arrangement of atoms, inherently accounts for the conformational properties of the reacting radicals. researchgate.net The study of specific reactions, such as the addition of the 2-cyano-iso-propyl radical to alkynes, also necessitates an understanding of the radical's preferred conformation for optimal orbital overlap during the reaction. acs.org

Reaction Order and Rate Dependencies in Radical Processes

Initiator Decomposition Kinetics

The initiation of polymerization begins with the thermal decomposition of AIBN, which generates two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. numberanalytics.com This decomposition is a unimolecular process and has been consistently shown to follow first-order kinetics. numberanalytics.comuc.edu The rate of decomposition (Rd) is therefore directly proportional to the concentration of AIBN.

The rate law for this decomposition is expressed as:

Rd = -d[AIBN]/dt = kd[AIBN]

where:

[AIBN] is the concentration of the initiator.

kd is the first-order rate constant for decomposition.

The rate of radical formation (Ri) is dependent on both kd and the initiator efficiency (f), which accounts for the fraction of radicals that successfully initiate a polymer chain rather than undergoing side reactions like recombination within the solvent cage. uc.eduwikipedia.org The initiator efficiency for AIBN is typically in the range of 0.3 to 0.8. wikipedia.org

The rate of initiation is given by:

Ri = 2 ƒkd[AIBN]

The factor of 2 arises because each molecule of AIBN produces two radicals. researchgate.net The decomposition rate constant, kd, is highly dependent on temperature, a relationship described by the Arrhenius equation. akjournals.com Consequently, higher temperatures lead to a faster rate of AIBN decomposition and an increased rate of radical generation. numberanalytics.comkpi.ua While the decomposition rate is largely independent of the solvent type in many common organic solvents, uc.edu some studies have noted variations in specific solvent systems, such as aniline or in emulsion gels. researchgate.netpku.edu.cn

Decomposition Rate Constant (kd) of AIBN at Various Temperatures

Temperature (°C)kd (s-1)Half-life (t1/2)Reference
552.04 x 10-6~94.4 hours rsc.org
609.8 x 10-6~19.6 hours researchgate.net
657.85 x 10-6~24.5 hours rsc.org
752.79 x 10-5~6.9 hours rsc.org
851.92 x 10-4~1.0 hour uc.edu

Note: Half-life (t1/2) is calculated using the formula t1/2 = ln(2)/kd. Some values are approximated from source data.

The rate of polymerization is generally found to be:

Rp = kp [M] ([ƒ* kd[AIBN]]/kt)1/2

where:

kp is the rate constant for propagation.

kt is the rate constant for termination.

[M] is the monomer concentration.

[AIBN] is the initiator concentration.

This equation reveals the characteristic dependencies for AIBN-initiated radical polymerization:

First-Order Dependence on Monomer Concentration: The rate of polymerization is directly proportional to the concentration of the monomer, [M]. wikipedia.orgiupac.org Doubling the monomer concentration will, under ideal conditions, double the rate of polymerization.

Half-Order Dependence on Initiator Concentration: The rate of polymerization is proportional to the square root of the AIBN concentration, [AIBN]0.5. iupac.org This half-order dependence arises because termination is a bimolecular process involving two growing radical chains, while initiation is a monomolecular decomposition. Therefore, doubling the initiator concentration only increases the polymerization rate by a factor of √2 (approximately 1.41).

Kinetic studies on various monomers have confirmed these theoretical dependencies. For example, the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206) initiated by AIBN generally follows this kinetic model, especially at low to moderate conversions. kpi.uatandfonline.com A study on the polymerization of acrylonitrile (B1666552) in dimethylformamide also found the rate to be proportional to the square root of the AIBN concentration.

Kinetic Parameters for AIBN-Initiated Polymerization of Various Monomers

MonomerReaction Order (Initiator)Reaction Order (Monomer)Key Findings/ConditionsReference
Styrene0.51.0Classic example of radical polymerization kinetics. Rate proportional to [AIBN]0.5 and [Styrene]. iupac.orgtandfonline.comlibretexts.org
Methyl Methacrylate (MMA)0.51.0Kinetics are consistent with the general model at lower conversions. Initiator efficiency (f) decreases at high conversion. kpi.ua
Acrylonitrile0.51.0Studied in DMF and DMSO solvents at 40-60°C. Rp ∝ [AIBN]0.5.
Vinyl Acetate (B1210297)0.51.0Follows the general kinetic model for radical polymerization.
n-Butyl Acrylate0.51.0Used in studies comparing single and dual initiator systems for oxygen tolerance. rsc.org

These relationships are fundamental but represent an idealized model. In practice, deviations can occur due to factors such as chain transfer reactions, changes in initiator efficiency, and viscosity effects (the gel effect or Trommsdorff–Norrish effect) at high monomer conversion. wikipedia.orgkpi.ua

Azo Isobutyronitrile in Polymerization Chemistry

Free Radical Polymerization Initiation

Azo-isobutyronitrile is a widely recognized azo initiator utilized for catalyzing free radical polymerization. atamanchemicals.comatamankimya.com Its efficacy stems from the molecule's capacity to readily undergo decomposition, forming high-energy free radicals. atamanchemicals.com This process is typically initiated by thermal means or photochemically, leading to the homolytic cleavage of the carbon-nitrogen covalent bond. atamanchemicals.comwikipedia.org The decomposition of AIBN yields two 2-cyano-2-propyl radicals and a molecule of nitrogen gas, a reaction favored by the increase in entropy from the release of gaseous nitrogen. wikipedia.orglibretexts.org

AIBN is a preferred initiator in many polymerization systems due to its stable and predictable decomposition, which generates a single type of free radical and minimizes induced decomposition. atamanchemicals.com This characteristic makes it particularly suitable for kinetic studies of free radical polymerization. atamanchemicals.com It is commonly employed in the polymerization of a variety of monomers, including styrene (B11656), acrylates, methacrylates, vinyl chloride, and vinyl acetate (B1210297). atamanchemicals.comatamankimya.com

Homopolymerization Mechanisms and Kinetics

The initiation of homopolymerization by AIBN begins with its thermal decomposition to produce 2-cyanoprop-2-yl radicals. wikipedia.org This decomposition is a first-order unimolecular reaction. researchgate.net These initiator radicals then attack the double bond of a monomer, such as styrene, to create a new, more stable radical, which marks the propagation step. libretexts.orgjove.com This addition is regiospecific, leading to the formation of polymers with head-to-tail linkages. jove.com

The rate of polymerization initiated by AIBN is typically proportional to the square root of the initiator concentration. researchgate.net This relationship has been observed in the homopolymerization of various monomers, including methyl methacrylate (B99206). researcher.life The kinetics of AIBN decomposition and the subsequent initiation of polymerization can be influenced by the solvent and temperature. uc.edu For instance, the decomposition of AIBN in dimethylformamide in the presence of scavengers like ferric chloride and styrene has been studied to determine the efficiency of radical production. sci-hub.se

The efficiency of AIBN as an initiator, denoted by the factor f, represents the fraction of radicals that successfully initiate a polymer chain. researchgate.net Not all radicals generated from the decomposition of AIBN are effective in initiating polymerization due to side reactions within the "solvent cage". sci-hub.se

Copolymerization Kinetics and Reactivity Ratios

In copolymerization, AIBN is used to initiate the reaction between two or more different monomers. The resulting copolymer's composition and properties are determined by the reactivity ratios of the comonomers. These ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer.

For example, in the free radical copolymerization of acrylonitrile (B1666552) (AN) and itaconic acid (IA) in dimethylsulfoxide (DMSO) initiated by AIBN, the reactivity ratio of IA was found to be less than one but consistently larger than that of AN. researchgate.net Similarly, for the copolymerization of n-butyl acrylate (B77674) (BA) and 2-ethylhexyl acrylate (EHA), the reactivity ratios were determined to be r(BA) = 0.994 and r(EHA) = 1.621. mdpi.com The copolymerization of methyl methacrylate (MMA) and EHA yielded reactivity ratios of r(MMA) = 1.496 and r(EHA) = 0.315. mdpi.com

The kinetics of copolymerization, including the rate of polymerization (Rp), are influenced by the concentrations of the monomers and the initiator. In the copolymerization of linalool (B1675412) and methyl methacrylate initiated by AIBN, the Rp was found to increase with increasing AIBN concentration, following a half-order dependence (Rp ∝ [AIBN]^0.5). jetir.org The reaction order with respect to each monomer was found to be approximately one. jetir.org

Influence of this compound Concentration on Polymerization Rate

The concentration of this compound has a direct and significant impact on the rate of polymerization (Rp). Generally, in free radical polymerization, the rate of polymerization is proportional to the square root of the initiator concentration ([I]). researchgate.net This relationship, Rp ∝ [I]^0.5, holds true for AIBN-initiated polymerizations under ideal conditions where termination occurs primarily through bimolecular coupling or disproportionation of growing polymer chains. researcher.life

This principle has been experimentally verified in various systems. For instance, in the microemulsion polymerization of butyl acrylate, the rate of polymerization was found to be proportional to the 0.53rd power of the AIBN concentration. capes.gov.br Similarly, in the copolymerization of linalool with methyl methacrylate, the order of reaction with respect to AIBN was determined to be 0.5±0.03. jetir.org

However, deviations from this ideal behavior can occur. In solution polymerization of vinyl acetate in benzene (B151609), the initiator exponent was observed to be a function of the AIBN concentration, varying from 0.35 at high concentrations to about 0.65 at low concentrations. researchgate.net This deviation was attributed to factors such as degradative chain transfer to the solvent and primary radical termination. researchgate.net In the polymerization of methylenelactide, the logarithmic plot of the degree of polymerization versus the initiator concentration yielded a slope of -0.84, significantly different from the expected -0.5, suggesting the possibility of self-initiation alongside AIBN initiation. beilstein-journals.org

Controlled Radical Polymerization (CRP) Techniques

This compound is also utilized in various controlled radical polymerization (CRP) techniques, which are methods that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edursc.org These techniques rely on establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. rsc.org

Atom Transfer Radical Polymerization (ATRP) Systems Utilizing this compound

While conventional ATRP typically uses an alkyl halide as an initiator and a transition metal complex in its lower oxidation state, AIBN can be employed in a variation known as reverse ATRP. acs.orgulisboa.pt In reverse ATRP, a conventional radical initiator like AIBN is used in conjunction with a transition metal complex in its higher oxidation state (e.g., CuBr2/ligand). acs.orgwikipedia.org The radicals generated from the decomposition of AIBN are deactivated by the metal complex, forming the dormant polymer species and the activator (metal complex in its lower oxidation state), which then establishes the ATRP equilibrium. cmu.edu

Homogeneous reverse ATRP using an AIBN/CuBr2/2dNbipy initiating system has been successfully applied to the polymerization of styrene, methyl acrylate, and methyl methacrylate, yielding well-defined polymers with low polydispersities. cmu.edu In the polymerization of styrene, adding AIBN to a system with a cobalt(III) complex improved molecular weight control, suggesting a reverse ATRP mechanism. ulisboa.pt

Initiators for Continuous Activator Regeneration (ICAR) ATRP

A significant advancement in ATRP is the development of Initiators for Continuous Activator Regeneration (ICAR) ATRP, a technique that allows for a dramatic reduction in the amount of catalyst used, often to parts-per-million levels. sigmaaldrich.comsigmaaldrich.com In ICAR ATRP, a conventional radical initiator, such as AIBN, is used to continuously regenerate the activator (the lower oxidation state metal complex) from the deactivator (the higher oxidation state metal complex), which forms due to radical termination reactions. sigmaaldrich.comcmu.edu

The slow, continuous decomposition of AIBN provides a steady source of radicals that reduce the Cu(II) species back to the active Cu(I) state. cmu.edu This allows the polymerization to proceed with very low catalyst concentrations. mdpi.com ICAR ATRP has been successfully employed for the polymerization of various monomers, including styrene, (meth)acrylates, and acrylonitrile, using ppm levels of copper or iron catalysts. cmu.edumdpi.comnih.gov For instance, the ICAR ATRP of methyl methacrylate (MMA) has been conducted using an iron(III) catalyst with AIBN as the thermal radical initiator. researchgate.net The kinetics of ICAR ATRP are primarily dependent on the decomposition rate of the radical initiator (AIBN) rather than the ATRP equilibrium constant. cmu.edu

Activators ReGenerated by Electron Transfer (ARGET) ATRP

Activators ReGenerated by Electron Transfer (ARGET) Atom Transfer Radical Polymerization (ATRP) is a more robust and industrially applicable version of ATRP that can be conducted with significantly lower concentrations of the transition metal catalyst, often at the parts-per-million (ppm) level. cmu.edusigmaaldrich.compnas.org This is achieved by introducing a reducing agent to continuously regenerate the active lower oxidation state of the catalyst (e.g., Cu(I)) from the higher oxidation state species (e.g., Cu(II)) that forms during the polymerization. pnas.orgwikipedia.org

While various reducing agents can be employed in ARGET ATRP, AIBN itself is not the primary reducing agent in the standard ARGET process. sigmaaldrich.comwikipedia.org Instead, ARGET typically uses reducing agents like tin(II) ethylhexanoate, ascorbic acid, or glucose. sigmaaldrich.comwikipedia.org

However, a closely related technique, Initiators for Continuous Activator Regeneration (ICAR) ATRP, directly utilizes a conventional radical initiator like AIBN to reduce the higher oxidation state catalyst. cmu.eduresearchgate.net In ICAR ATRP, the slow thermal decomposition of AIBN provides a constant source of radicals that reduce the Cu(II) species back to the active Cu(I) state. cmu.edumdpi.com This allows for the use of very low concentrations of the copper catalyst. For instance, the polymerization of styrene and methyl methacrylate has been successfully controlled with catalyst concentrations between 10 and 50 ppm using AIBN in an ICAR ATRP system. sigmaaldrich.compnas.org The rate of polymerization in these systems can be influenced by the decomposition rate of the initiator; for this reason, initiators with different decomposition kinetics, such as 1,1′-azobis(cyclohexanecarbonitrile) (ACHN), may be chosen over AIBN for polymerizations conducted at higher temperatures. mdpi.com

A key distinction is that in ARGET ATRP, the reducing agent is chosen so that it does not initiate new polymer chains, whereas in ICAR ATRP, the radicals from AIBN decomposition serve the dual purpose of regenerating the catalyst and potentially initiating new chains, although conditions are optimized to favor catalyst regeneration. pnas.orgcsbsju.edu

Table 1: Comparison of Initiator/Reducing Agent in ARGET and ICAR ATRP

FeatureARGET ATRPICAR ATRP
Primary Reducing Agent Non-initiating species (e.g., ascorbic acid, tin(II) ethylhexanoate)Conventional radical initiator (e.g., AIBN) cmu.eduresearchgate.net
Role of AIBN Not typically used as the primary reducing agentActs as the reducing agent to regenerate the Cu(I) catalyst cmu.eduresearchgate.net
Catalyst Concentration ppm levels sigmaaldrich.comacs.orgppm levels sigmaaldrich.comresearchgate.net
Initiation of New Chains Primarily from the alkyl halide initiatorCan be initiated by both the alkyl halide and radicals from AIBN csbsju.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization with this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. nih.gov AIBN is a commonly used thermal initiator in RAFT polymerization. nih.govresearchgate.net

The polymerization is initiated by the thermal decomposition of AIBN, which generates primary radicals. These radicals then react with monomer units to form propagating polymer chains. The key to the control in RAFT polymerization lies in the rapid and reversible transfer of the growing radical chain to the CTA. This process establishes an equilibrium between active (propagating) chains and dormant chains, which contain the thiocarbonylthio end group derived from the CTA. nih.gov This equilibrium minimizes the concentration of radicals at any given time, thereby reducing the likelihood of termination reactions and allowing for the controlled growth of polymer chains.

The choice of AIBN as an initiator is advantageous because its decomposition kinetics are well-understood, and it provides a steady supply of radicals to start the polymerization process. atamanchemicals.com The ratio of the CTA to the initiator is a critical parameter in controlling the polymerization. researchgate.net A higher CTA-to-initiator ratio generally leads to better control over the molecular weight and a lower polydispersity index (PDI). mdpi.com

Table 2: Representative RAFT Polymerizations Using AIBN as Initiator

MonomerCTASolventTemperature (°C)Resulting PolymerPDIReference
4-Vinylbenzaldehyde (VBA)S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT)1,4-dioxane or 2-butanone70-75Poly(vinylbenzaldehyde) (PVBA)< 1.17 nih.govnih.gov
Styrene (St)PVBA macro-CTA2-butanone60PVBA-b-PSt1.19 nih.gov
n-Butyl Acrylate (nBA)2-Cyano-2-propyl dithiobenzoate (CPDB)Not specifiedNot specifiedPoly(n-butyl acrylate)Not specified mdpi.com
1-Vinyl-1,2,4-triazole (VT)DithiocarbamatesDMF or Methanol60Poly(1-vinyl-1,2,4-triazole) (PVT)as low as 1.16 mdpi.com

Nitroxide-Mediated Polymerization (NMP) Strategies Involving this compound

Nitroxide-Mediated Polymerization (NMP) is another prominent CLRP technique that utilizes a stable nitroxide radical to control the polymerization. acs.orgrsc.org The core of NMP lies in the reversible termination of the growing polymer chain by the nitroxide radical, forming a dormant alkoxyamine species. rsc.org Thermal cleavage of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide.

AIBN can be employed in NMP in what is known as a "bimolecular" or "in situ" approach. researchgate.net In this strategy, the polymerization is initiated by a conventional radical initiator, such as AIBN, in the presence of a nitroxide mediator (e.g., TEMPO). researchgate.netrsc.org The radicals generated from the decomposition of AIBN initiate the polymerization of the monomer. The growing polymer chains are then capped by the nitroxide radicals to form the dormant alkoxyamines. This in situ formation of the initiating alkoxyamine allows for the control of the polymerization. researchgate.net

This approach has been used to synthesize various polymers. For example, well-defined polypeptide-poly(N-vinyl pyrrolidone) bioconjugates have been prepared by using AIBN in the NMP of N-vinylpyrrolidone (NVP) in the presence of a TEMPO-terminated polypeptide macroinitiator. rsc.orgnih.gov The use of AIBN in combination with a nitroxide offers a convenient way to initiate NMP without the need to pre-synthesize a specific unimolecular alkoxyamine initiator. researchgate.net

Synthesis of Advanced Polymer Architectures

The controlled nature of polymerization techniques that utilize AIBN as an initiator makes it possible to synthesize a wide range of advanced polymer architectures with high precision.

Block Copolymers and Complex Macromolecular Structures

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The use of AIBN in CLRP methods is instrumental in synthesizing well-defined block copolymers.

In RAFT polymerization, a polymer synthesized in a first step can be used as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer, initiated by a fresh source of radicals from AIBN. nih.gov This allows for the sequential addition of different monomer blocks. For example, a well-defined poly(vinylbenzaldehyde) (PVBA) synthesized via RAFT with AIBN was subsequently used as a macro-CTA to polymerize styrene, also with AIBN as the initiator, to form a PVBA-b-PSt diblock copolymer with a low polydispersity. nih.gov Similarly, alkyne-terminated poly(methyl methacrylate) (PMMA) has been synthesized using AIBN and a suitable CTA, which then served as a macro-CTA for the polymerization of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) to create a POEGMA-b-PMMA-Alk block copolymer. mdpi.com

In NMP, a polymer chain with a terminal alkoxyamine group can act as a macroinitiator for the polymerization of a second monomer. AIBN can be used in the synthesis of these macroinitiators or in subsequent polymerization steps. rsc.orgfrontiersin.org

Table 3: Examples of Block Copolymer Synthesis Involving AIBN

Polymerization MethodFirst Block (Macroinitiator/Macro-CTA)Second MonomerResulting Block CopolymerReference
RAFTPoly(vinylbenzaldehyde) (PVBA)Styrene (St)PVBA-b-PSt nih.gov
RAFTAlkyne Terminated Poly(methyl methacrylate) (PMMA-Alk)Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)POEGMA-b-PMMA-Alk mdpi.com
RAFTPoly(N-dodecyl acrylamide) (pDDA)tert-Butyl acrylamide (B121943) (tPA)pDDA-b-ptPA researchgate.net
Radical ExchangePolystyrene with xanthate end-group (PS-Xant)Poly(ethylene glycol) with azo initiator end-groupPS-b-PEG tandfonline.com

Graft Polymerization Approaches

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. AIBN is frequently used as a radical initiator in various graft polymerization strategies. nih.govsrce.hr These strategies can be broadly categorized into "grafting from," "grafting to," and "grafting through" methods. nih.gov

In the "grafting from" approach, initiating sites are created along the backbone of a polymer. These sites are then used to initiate the polymerization of a second monomer, growing the graft chains directly from the backbone. AIBN can be used to initiate this polymerization. For instance, surface-initiated RAFT polymerization has been used to graft polymers from silica (B1680970) nanoparticles. In this process, a RAFT agent is first immobilized on the nanoparticle surface, and then the polymerization of a monomer like 2-hydroxyethyl methacrylate (HEMA) is initiated by AIBN in solution, leading to polymer chains growing from the surface. mdpi.com

The "grafting through" method involves the polymerization of macromonomers—polymer chains with a polymerizable group at one end. AIBN can initiate the copolymerization of these macromonomers with a comonomer, incorporating the pre-formed polymer chains as grafts onto a new backbone. researchgate.netgoogle.com

Chemical initiation using AIBN has also been employed to graft monomers like styrene onto polymer films such as low-density polyethylene (B3416737) (LDPE). srce.hr In this case, AIBN and the monomer diffuse into the polymer matrix, and the radicals generated by AIBN initiate the graft polymerization onto the existing polymer chains. srce.hr

Azo Isobutyronitrile in Organic Synthesis Methodologies

Radical Addition Reactions

AIBN's ability to generate cyanoisopropyl radicals makes it an effective initiator for radical addition reactions, particularly involving unsaturated systems and C-H bond functionalization.

Addition to Alkenes and Alkynes

Azo-isobutyronitrile is a widely utilized radical initiator for the addition of cyanoalkyl groups to alkenes and alkynes. The process typically involves the thermal decomposition of AIBN to generate cyanoisopropyl radicals, which then add to the π-system of alkenes or alkynes. This addition is often followed by hydrogen atom abstraction from a suitable donor, such as tributyltin hydride, to propagate the radical chain and yield the functionalized product acs.orgresearchgate.netacs.orgthieme-connect.delibretexts.orglibretexts.orgatamanchemicals.com. These reactions are crucial for introducing cyanoalkyl functionalities and building molecular complexity. For example, AIBN has been employed in the cyanoalkylation of various π-systems, including alkenes and alkynes, as part of broader synthetic strategies researchgate.netthieme-connect.de.

Table 1: Radical Addition to Alkenes, Alkynes, and π-Systems

Reaction Type/Substrate Radical Source Conditions Product Type Yield Range Citation(s)
Addition to π-systems AIBN Various thermal decomposition conditions Cyanoalkylated products Varies acs.orgresearchgate.netacs.orgthieme-connect.de
Addition to alkynes AIBN Thermal decomposition Substituted alkynes Not specified acs.org
α-heteroarylation of nitriles AIBN (analogs) Copper-mediated α,α-dialkyl-α-heteroaryl nitriles 15-60% acs.org

Remote Functionalization Strategies

While AIBN is a versatile radical initiator, specific documented strategies for "remote functionalization" using AIBN as the primary radical source, particularly involving C-H activation at a significant distance from a directing group, are less prominently featured in the available literature compared to its direct addition reactions. Some studies demonstrate site-selective radical reactions where selectivity is achieved, such as reactions involving diradicaloids and AIBN, which show substitution at peripheral rings rsc.orgrsc.org. However, these are not always defined as "remote functionalization strategies" in the context of distant C-H activation.

Carbon-Carbon Bond Formation Reactions

AIBN is instrumental in forming new carbon-carbon bonds through various radical-mediated coupling and addition reactions.

Radical Coupling Reactions (e.g., Keck Radical Allylation, Biaryl Coupling)

This compound plays a significant role in carbon-carbon bond formation through radical coupling reactions. A notable example is the Keck radical allylation, where AIBN serves as an efficient initiator thermofisher.com. This reaction involves the coupling of alkyl halides with allyl sources, such as allyltributyltin, facilitated by AIBN-generated cyanoisopropyl radicals, to introduce an allyl group. The Keck radical allylation is recognized for its chemoselectivity, tolerance of various functional groups, and utility in synthesizing complex molecules thermofisher.comacs.orgpsu.eduprinceton.edu. For instance, allylation of carbohydrate derivatives with allyltributyltin in the presence of AIBN has yielded allylated products in yields up to 80% psu.edu. The reaction is generally applicable to primary, secondary, and tertiary alkyl halides thermofisher.com.

While AIBN is a general radical initiator, its direct application as the primary initiator for specific biaryl coupling reactions is less emphasized in the provided literature snippets compared to its role in allylation or other addition reactions. Studies focusing on biaryl synthesis often involve radical intermediates or coupling, but AIBN's specific role as the initiator in these contexts requires more direct evidence from the current search results.

Table 2: Keck Radical Allylation

Reaction Radical Source Substrate Type Allyl Source Example Yield Key Features Citation(s)

Synthesis of Beta-Ketonitriles via Radical Coupling

A significant application of AIBN in carbon-carbon bond formation is the synthesis of β-ketonitriles via radical coupling reactions. Notably, N-heterocyclic carbene (NHC)-catalyzed radical coupling between aldehydes and AIBN has emerged as an efficient and convenient method for constructing β-ketonitriles, often featuring a quaternary carbon center researchgate.netorganic-chemistry.orgnih.gov. This metal-free protocol offers broad substrate scope, good functional group tolerance, and high efficiency under mild reaction conditions organic-chemistry.orgnih.gov. Yields in these reactions can be exceptionally high, reaching up to >99% organic-chemistry.orgnih.gov. The proposed mechanism involves the NHC catalyst generating a Breslow intermediate, which then undergoes single-electron transfer with AIBN-derived radicals to form the β-ketonitrile product organic-chemistry.org.

Table 3: Synthesis of β-Ketonitriles via Radical Coupling

Reaction Radical Source Substrates Catalyst Conditions Product Type Yield Range Key Features Citation(s)

Heteroatom-Containing Radical Reactions

This compound is also instrumental in radical reactions involving heteroatoms, facilitating the formation of C-heteroatom bonds or incorporating heteroatom-containing functionalities. AIBN-derived cyanoisopropyl radicals can participate in reactions with various heteroatom species. For instance, AIBN has been used in radical addition reactions to isocyanides, involving heteroatom radicals (E•) generated from E–H or E–E bonds (where E = Si, Ge, Sn, P, S, Se, Te) beilstein-journals.org. These reactions can lead to the formation of iminophosphines, among other heteroatom-containing products, often in good yields beilstein-journals.org.

Specifically, AIBN has been employed in the generation of cyanoisopropyl radicals that abstract hydrogen from E–H compounds, initiating radical chains where the heteroatom radical (E•) adds to isocyanides beilstein-journals.org. This has been demonstrated with group 15 elements like phosphorus, leading to iminophosphines beilstein-journals.org. Additionally, AIBN has been used in copper-mediated radical α-heteroarylation of nitriles, where cyanodialkyl radicals add to heteroarenes such as benzofurans, furans, pyrroles, and indoles acs.org. These reactions provide access to α,α-dialkyl-α-heteroaryl nitriles, which are valuable synthetic intermediates acs.org.

Table 4: Heteroatom-Containing Radical Reactions

Reaction Type Radical Source Heteroatom Source Reaction Partner Product Type Yields Citation(s)
Radical addition to isocyanides AIBN E–H or E–E (e.g., phosphines) Isocyanides Iminophosphines, etc. Good yields beilstein-journals.org

Compound List:

this compound (AIBN)

Cyanoisopropyl radical

Allyltributyltin

Tributyltin hydride

Alkenes

Alkynes

Alkyl halides

Aldehydes

β-ketonitriles

Heteroarenes (benzofurans, furans, pyrroles, indoles)

Isocyanides

Phosphines

Iminophosphines

α,α-dialkyl-α-heteroaryl nitriles

4-[(benzo)furanyl]-4-cyano pentanoic acids

N-heterocyclic carbene (NHC) precursors

Radical Hydrohalogenation (e.g., Anti-Markovnikov Selectivity)

AIBN is a key initiator for the anti-Markovnikov hydrohalogenation of alkenes, particularly with hydrogen bromide (HBr). In this process, AIBN decomposes to generate 2-cyano-2-propyl radicals. These radicals can abstract a hydrogen atom from HBr, producing a bromine radical (Br•). The bromine radical then adds to the alkene double bond, preferentially at the less substituted carbon, to form the more stable tertiary or secondary radical intermediate. This radical intermediate subsequently abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov addition product and regenerating the bromine radical to continue the chain. This regioselectivity is a hallmark of radical addition of HBr, contrasting with the Markovnikov addition observed under ionic conditions. wikipedia.orgechemi.commasterorganicchemistry.comnih.govreddit.commasterorganicchemistry.comrsc.org

Table 5.3.1: Examples of AIBN-Initiated Anti-Markovnikov Hydrobromination

Alkene SubstrateInitiator/ConditionsSolventTemperature (°C)Yield (%)Product Type (Regioselectivity)Citation
Styrene (B11656)AIBN (catalytic), HBrToluene~70-80GoodPrimary bromide (anti-Markovnikov) rsc.org
AllylbenzeneAIBN (catalytic), HBrVarious~70-80ModerateMixture of regioisomers nih.gov
Aliphatic alkenesAIBN (catalytic), HBrVarious~70-80ExcellentPrimary bromide (anti-Markovnikov) rsc.org

Wohl-Ziegler Bromination Applications

The Wohl-Ziegler reaction is a classic method for the selective bromination of allylic and benzylic positions using N-bromosuccinimide (NBS). AIBN serves as an efficient radical initiator for this transformation. Upon thermal decomposition, AIBN generates 2-cyano-2-propyl radicals, which then abstract a hydrogen atom from NBS or molecular bromine (Br2), which is present in trace amounts in NBS, to generate bromine radicals. These bromine radicals selectively abstract hydrogen atoms from allylic or benzylic positions, forming resonance-stabilized allylic or benzylic radicals. These radicals then react with NBS or Br2 to yield the brominated product and regenerate the bromine radical, propagating the chain. The reaction favors bromination at the more substituted allylic or benzylic position due to the greater stability of the resulting radical intermediate. wikipedia.orgechemi.comcommonorganicchemistry.comorganic-chemistry.orgmychemblog.comcommonorganicchemistry.comscribd.comquora.commasterorganicchemistry.comchadsprep.comwikipedia.org

Table 5.3.2: Examples of AIBN-Initiated Wohl-Ziegler Bromination

Substrate TypeReagentsSolventTemperature (°C)Yield (%)Product Type (Position)Citation
2-HepteneNBS, AIBNCCl4RefluxVariesAllylic bromide mychemblog.com
Methoxyimino-o-tolyl-acetic acid methyl esterNBS, AIBNo-dichlorobenzene80VariesBenzylic bromide mychemblog.com
AlkylbenzenesNBS, AIBNCCl4RefluxVariesBenzylic bromide commonorganicchemistry.comcommonorganicchemistry.com

Copper-Mediated Alpha-Heteroarylation with Cyanodialkyl Radicals

A significant advancement in radical chemistry involves the copper-mediated α-heteroarylation of nitriles using azo compounds like AIBN. This methodology allows for the direct introduction of cyanoalkyl groups onto heteroarene systems, leading to the formation of sterically hindered α,α-dialkyl-α-aryl nitriles. AIBN serves as the source of the cyanodialkyl radical, which is generated upon thermal decomposition. In the presence of a copper catalyst, these radicals undergo addition to heteroarenes, often via a cascade process involving C–H bond cleavage and cyclization. This approach offers a mild and regioselective route to complex molecular architectures. researchgate.netrsc.orgacs.org

Table 5.3.3: Copper-Mediated α-Heteroarylation with AIBN

Heteroarene SubstrateAIBN SourceCopper CatalystConditionsYield (%)Product TypeCitation
Para-quinone methidesAIBNCuI (20 mol%)One-pot cascade, H2O, 70 °CHighCyano-containing benzofuran-2(3H)-ones rsc.org
Benzofurans/FuransAIBNCu catalystMild conditionsGoodα,α-dialkyl-α-aryl nitriles (e.g., cyanocyclohexyl) acs.org

Radical-Mediated Cyanoalkylation and Cyanation Processes

AIBN is a versatile precursor for introducing cyano or cyanoalkyl functionalities into organic molecules through various radical-mediated pathways. It can act as both a radical initiator and a source of cyanoalkyl radicals. These reactions can be performed under metal-catalyzed or metal-free conditions, offering flexibility in synthetic design. For instance, AIBN has been employed in direct cyanoalkylation of various substrates, including amides and isocyanides, leading to valuable cyano-containing scaffolds. researchgate.netacs.orgthieme-connect.descispace.comthieme-connect.comrsc.org

Table 5.3.4: AIBN in Radical Cyanoalkylation and Cyanation

Substrate TypeAIBN RoleOther Reagents/CatalystConditionsYield (%)Product TypeCitation
8-Aminoquinoline/AmidesCyanoalkyl radical sourceK2S2O8 (metal-free)HeatingModerate to HighC-H cyanoalkylated products scispace.com
N-alkyl-N-acrylamidesCyanoalkyl radical sourceCuI, DTBP (oxidant)Radical addition/C(sp2)–H bond cyclizationGood3-(2′-cyanoalkyl)oxindoles rsc.org
IsocyanidesRadical initiatorThiols (R'SH)Thermal decomposition of AIBNGoodThioformimidates beilstein-journals.org
Alkenes/AlkynesCyanoalkyl radical sourceVarious catalystsVarious conditionsGoodCyano-containing products researchgate.netthieme-connect.de

Stereoselectivity and Chemoselectivity in this compound-Initiated Reactions

AIBN-initiated radical reactions can exhibit notable stereoselectivity and chemoselectivity depending on the substrate and reaction conditions. For example, the radical addition of ethyl phosphinate to terminal alkynes, initiated by AIBN, has been shown to proceed with trans selectivity, providing a valuable synthetic route to specific organophosphorus compounds. organic-chemistry.org In Wohl-Ziegler bromination, the reaction is regioselective, favoring bromination at the more substituted allylic or benzylic position due to the stability of the intermediate radical. mychemblog.comquora.com Furthermore, copper-catalyzed cyanoalkylation reactions mediated by AIBN can be highly regioselective, enabling the precise introduction of functional groups. acs.org

Table 5.4: Examples of Selectivity in AIBN-Initiated Reactions

Reaction TypeSubstrate TypeAIBN RoleSelectivity ObservedConditionsCitation
Ethyl phosphinate addition to alkynesTerminal alkynesRadical initiatortrans selectivityThermal, AIBN organic-chemistry.org
Wohl-Ziegler BrominationAlkenes/AlkylarenesRadical initiatorRegioselectivityNBS, AIBN, CCl4, Heat mychemblog.comquora.com
Copper-Mediated α-HeteroarylationHeteroarenesRadical sourceRegioselectivityCu catalyst, AIBN acs.org
Radical Hydrohalogenation (HBr addition)AlkenesRadical initiatorAnti-MarkovnikovHBr, AIBN echemi.commasterorganicchemistry.com

Functional Group Tolerance in Radical Transformations

A significant advantage of AIBN-initiated radical reactions is their broad functional group tolerance. The mild conditions often employed in these transformations allow for the presence of a wide variety of sensitive functional groups within the substrate molecules without compromising the reaction outcome. This tolerance is crucial for complex molecule synthesis, where preserving existing functionalities is paramount.

Reported examples of tolerated functional groups include:

Alkoxy groups researchgate.netorganic-chemistry.org

Halogens (e.g., Br, Cl) nih.govresearchgate.netscispace.com

Alcohols researchgate.net

Amines researchgate.net

Esters researchgate.netacs.orgorganic-chemistry.org

Ketones researchgate.netacs.org

Epoxides organic-chemistry.org

Protected amines (e.g., Boc, Cbz) organic-chemistry.org

Nitriles acs.org

Nitro groups acs.org

The ability of AIBN-initiated reactions to proceed efficiently in the presence of these diverse functionalities underscores their utility in modern synthetic chemistry for constructing complex molecules. nih.govresearchgate.netacs.orgscispace.comorganic-chemistry.org

Advanced Research Methodologies and Techniques Employed in Azo Isobutyronitrile Studies

Spectroscopic Methods for Kinetic Analysis

Spectroscopic techniques are fundamental for monitoring the progress of chemical reactions and elucidating kinetic parameters. For AIBN, UV spectrophotometry has been extensively utilized to track its thermal decomposition. By monitoring the disappearance of the characteristic azo chromophore, typically in the UV region around 320 mμ researchgate.net or 344-346 nm researchgate.net, researchers can determine the concentration of AIBN over time. This allows for the calculation of decomposition rate constants under various conditions. For instance, studies in emulsion gels have yielded decomposition rate constants for AIBN at room temperature researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is another powerful tool. While direct kinetic monitoring of AIBN decomposition via ¹H NMR might be less common due to the transient nature of intermediates, it is invaluable for identifying and characterizing the structure of radical species or decomposition products formed from AIBN or related azo compounds capes.gov.brttu.edu. ¹H NMR can provide detailed structural information, aiding in the confirmation of radical recombination or disproportionation products.

Calorimetric Techniques for Thermal Decomposition Studies

Calorimetric methods are indispensable for assessing the thermal stability and energetic characteristics of compounds like AIBN, which can undergo exothermic decomposition. Differential Scanning Calorimetry (DSC) is the most prevalent technique in this domain. DSC analyses provide critical data on the thermal events associated with AIBN, including melting and decomposition sci-hub.seresearchgate.netresearchgate.net. Studies using DSC can determine parameters such as the onset temperature of decomposition (T0), peak decomposition temperature (Tp), and the total heat of decomposition (ΔHd) sci-hub.seresearchgate.netresearchgate.netsci-hub.se. These values are crucial for evaluating the thermal hazard potential of AIBN and for process safety considerations during its handling, storage, and use sci-hub.sesci-hub.se.

Other calorimetric instruments, such as the Thermal Activity Monitor III and the Vent Sizing Package 2 (VSP2) , can also be employed to gather more comprehensive thermal hazard data, including pressure generation and self-accelerating decomposition temperatures sci-hub.sesci-hub.se. These techniques provide a more complete picture of the potential for runaway reactions under various conditions.

Radical Trapping Experiments

The generation of free radicals is central to AIBN's function as an initiator. Radical trapping experiments , often coupled with Electron Paramagnetic Resonance (EPR) spectroscopy , are employed to detect and identify these transient species. Spin traps, such as 5,5'-dimethyl-1-pyrroline-N-oxide (DMPO) or 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS), react with the short-lived radicals produced from AIBN decomposition to form more stable adducts. These adducts can then be detected and characterized by EPR, providing direct evidence of the types of radicals formed, such as the 2-cyano-2-propyl radical capes.gov.brnih.govpharxmonconsulting.com. This methodology is vital for understanding the precise mechanisms of initiation and side reactions. In some applications, polymer radicals formed from AIBN decomposition can be trapped onto surfaces, such as carbon black, to achieve surface grafting umich.edu.

Computational Modeling and Simulation in Reaction Design

Computational modeling and simulation play a significant role in predicting and understanding the reaction mechanisms and behavior of AIBN. Techniques such as Density Functional Theory (DFT) and higher-level quantum chemical methods like coupled-cluster singles and doubles with perturbative triples [CCSD(T)] are used to calculate energy barriers for decomposition pathways, investigate radical recombination, and model the primary cage effect researchgate.netresearchgate.net. These computational approaches aid in designing new reactions, optimizing conditions, and gaining deeper insights into the fundamental chemical processes involving AIBN without the need for extensive experimental trials researchgate.netugent.be. By simulating molecular interactions and reaction dynamics, researchers can predict reactivity, stability, and potential product formation.

Data Tables

The following table summarizes key quantitative findings from studies employing these advanced research methodologies:

ParameterValue(s)Method(s) UsedReference(s)
Heat of Decomposition (ΔHd)~1,065 J/gDSC sci-hub.se
1247 J/gDSC researchgate.netsci-hub.se
Melting/Phase Transition Temp.70–80 °CDSC sci-hub.se
Decomposition Peak Temp. (Tp)~100 °C (for decomposition)DSC sci-hub.se
Activation Energy (Ea)~128.8 kJ/mol (Van Hook/Tobolsky)Non-isothermal DSC analysis akjournals.com
~121.3 kJ/mol (KINET)Non-isothermal DSC analysis akjournals.com
Arrhenius Constant (ln A)~35.0 (Van Hook/Tobolsky)Non-isothermal DSC analysis akjournals.com
~332 (KINET)Non-isothermal DSC analysis akjournals.com
Decomposition Rate Constant (k)3.7 x 10⁻⁸ s⁻¹ (emulsion gels)UV/Visible Spectroscopy researchgate.net
10.2 x 10⁻⁸ s⁻¹ (silica-containing emulsion gels)UV/Visible Spectroscopy researchgate.net
Monitoring Wavelength~320 mμUV Spectrophotometry researchgate.net
344-346 nmUV/Visible Spectroscopy researchgate.net

Compound List

Azo-isobutyronitrile (AIBN)

2-cyano-2-propyl radical

2-cyano-2-peroxy radical

2-cyano-2-propoxy radical

5,5'-dimethyl-1-pyrroline-N-oxide (DMPO)

3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS)

Quercetin

Hydrazodiisobutyronitrile

2,2'-azobis(2-methylpropionitrile) (B43924)

1,1'-azobis(cyclohexanecarbonitrile) (B1581900)

4,4'-azobis(4-cyanovaleric acid) (ACVA)

2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)

2,2'-azobis(N,N'-dimethyleneisobutyramidine) dihydrochloride (VA-044)

2-(carbamoylazo)-isobutyronitrile (V-30)

1,1'-azobis(N,N'-dimethylformamide) (ADMF)

4,4'-dihydroxyazobenzene-3,3'-dicarboxylic acid, disodium (B8443419) salt (DHAB)

Emerging Directions and Future Research in Azo Isobutyronitrile Chemistry

Integration with Sustainable Chemical Processes

The push towards "green chemistry" has prompted research into integrating Azo-isobutyronitrile (AIBN) and its derivatives into more sustainable chemical processes. qfperoxide.com A primary focus is on reducing the use of volatile organic compounds (VOCs) by conducting polymerizations in more environmentally benign solvents, such as water or supercritical fluids. mdpi.com AIBN, being oil-soluble, is well-suited for dispersion polymerization techniques like emulsion and suspension polymerization where water is the continuous phase. chemicalbook.comfujifilm.com

Research in this area aims to optimize these aqueous systems to enhance reaction efficiency and minimize environmental impact. This includes the development of novel surfactant systems and improving the stability of the polymer particles formed. The use of water-soluble azo initiators is a key aspect of this effort, as it allows for polymerization to be initiated directly in the aqueous phase. mdpi.comwikipedia.org

The principles of green chemistry also encourage the reduction of waste. In the context of AIBN-initiated polymerization, this involves designing processes that maximize monomer conversion and minimize the formation of byproducts. While AIBN itself is a consumable initiator, research into catalytic systems that can be used alongside azo initiators to control polymerization and that can be recycled is an active area of investigation. qfperoxide.com

Applications in Specialty Chemicals and Advanced Materials

This compound (AIBN) remains a cornerstone initiator for the synthesis of a wide array of specialty chemicals and advanced materials, owing to its predictable decomposition and versatility in free-radical polymerization. chemicalbook.comnbinno.com

AIBN plays a critical role in the fabrication of nanostructured polymers and hybrid materials. uq.edu.au It is frequently used to initiate polymerization from the surface of nanoparticles, creating polymer-grafted nanoparticles. acs.org This surface modification enhances the compatibility and dispersion of the nanoparticles within a polymer matrix, leading to nanocomposites with improved mechanical, thermal, and barrier properties.

Furthermore, AIBN is utilized in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined block copolymers. nbinno.comresearchgate.netchinesechemsoc.org These block copolymers can self-assemble into various ordered nanostructures, such as micelles, vesicles, and thin films, which have applications in nanotechnology, including nanolithography and drug delivery. uq.edu.auuq.edu.au The ability to control the polymer architecture at the nanoscale is essential for creating materials with tailored optical, electronic, and magnetic properties.

The synthesis of "smart" materials, such as responsive polymer gels and coatings that react to environmental stimuli, often employs AIBN as the initiator. abstractarchives.comtaylorandfrancis.comnih.gov These materials are designed to undergo significant changes in their properties in response to triggers like temperature, pH, light, or the presence of specific molecules. researchgate.netnih.govresearchgate.net

A classic example is the AIBN-initiated polymerization of N-isopropylacrylamide (NIPAAm) to produce thermoresponsive hydrogels. nih.gov These gels exhibit a lower critical solution temperature (LCST), causing them to swell or shrink in response to temperature changes, a property exploited in applications like controlled drug release and tissue engineering. nih.gov Similarly, AIBN is used to create smart coatings that can alter their surface properties, such as wettability or color, on demand. nih.gov The development of these materials relies on the ability to incorporate functional monomers into the polymer structure, a process readily initiated by AIBN. taylorandfrancis.com

AIBN is instrumental in the development of controlled release systems for a variety of active agents, including pharmaceuticals, agrochemicals, and fragrances. mdpi.com The fundamental principle involves encapsulating the active species within a polymer matrix synthesized via AIBN-initiated polymerization. The release of the agent is then governed by diffusion through the polymer matrix or by the degradation of the polymer itself.

The versatility of AIBN allows for the polymerization of a wide range of monomers, enabling the creation of polymer matrices with tailored properties for specific release profiles. For instance, in drug delivery, AIBN can be used to synthesize biodegradable polymers that encapsulate a drug. mdpi.com The drug is then released at a controlled rate as the polymer breaks down within the body. The precise control over the polymerization process afforded by initiators like AIBN is crucial for ensuring the reproducibility and efficacy of these controlled release systems.

Q & A

Q. What is the role of AIBN in free radical polymerization, and how is its concentration optimized experimentally?

AIBN serves as a thermal initiator in free radical polymerization, decomposing to generate radicals that initiate chain reactions. Optimization involves balancing its half-life (temperature-dependent) with reaction kinetics. For example, concentrations typically range from 0.1–2 mol% relative to monomer, adjusted based on target molecular weight and reaction time. Gravimetric analysis or spectroscopic monitoring (e.g., FTIR) can track monomer conversion to optimize AIBN loading .

Q. What safety protocols are critical when handling AIBN in laboratory settings?

AIBN is thermally unstable and can decompose explosively. Protocols include storing at ≤4°C, avoiding heat sources, and using blast shields during scale-up. Material Safety Data Sheets (MSDS) should be consulted for toxicity data (e.g., LD50, carcinogenicity potential). Ventilation, personal protective equipment (PPE), and emergency procedures for fire or inhalation exposure are mandatory .

Q. How can researchers assess AIBN purity and its impact on polymerization efficiency?

Purity is determined via nuclear magnetic resonance (NMR, e.g., δ 1.2–1.4 ppm for methyl protons) or high-performance liquid chromatography (HPLC). Impurities like hydrazo derivatives can retard initiation; recrystallization from methanol is a common purification step. Purity ≥98% is recommended for reproducible kinetics .

Q. What are the indicators of AIBN-induced side reactions, and how can they be mitigated?

Side reactions include chain transfer or termination due to excess radicals. Indicators: broader molecular weight distributions (GPC data) or unexpected byproducts (GC-MS). Mitigation strategies include reducing AIBN concentration, lowering reaction temperature, or adding chain-transfer agents (e.g., thiols) .

Advanced Research Questions

Q. How do researchers determine the decomposition kinetics of AIBN under varying experimental conditions?

Differential scanning calorimetry (DSC) measures exothermic decomposition peaks to calculate activation energy (Ea) via Kissinger analysis. Isothermal thermogravimetric analysis (TGA) or real-time Fourier-transform infrared (FTIR) spectroscopy tracks AIBN decomposition rates in solution. Kinetic models (e.g., Arrhenius equations) correlate temperature and solvent polarity effects .

Q. What methodologies resolve contradictions in molecular weight distributions observed in AIBN-initiated polymerizations?

Contradictions may arise from uneven initiation or side reactions. Strategies:

  • Compare gel permeation chromatography (GPC) data with theoretical kinetics (e.g., Mayo-Walling equation).
  • Validate monomer-to-initiator ratios using quantitative NMR.
  • Replicate experiments under inert atmospheres to exclude oxygen inhibition .

Q. How do isotopic labeling techniques (e.g., ¹⁵N) enhance mechanistic understanding of AIBN-initiated reactions?

Isotopic labeling (e.g., ¹⁵N-AIBN) enables tracking radical pathways via isotope-sensitive techniques like mass spectrometry or ¹⁵N NMR. For instance, ¹⁵N-labeled nitriles in copolymers (e.g., acrylonitrile) reveal chain-end structures and termination mechanisms, resolving ambiguities in reaction pathways .

Q. What experimental strategies investigate interactions between AIBN and monomers with varying electronic properties?

  • Spectroscopic analysis: Electron paramagnetic resonance (EPR) identifies radical-monomer adducts.
  • Computational modeling: Density functional theory (DFT) calculates radical addition barriers for electron-rich (e.g., styrene) vs. electron-deficient (e.g., acrylates) monomers.
  • Kinetic studies: Compare propagation rates (kp) in systems with controlled solvent polarity (e.g., DMF vs. toluene) .

Methodological Frameworks

  • For hypothesis formulation: Apply the PICO framework—Population (monomer system), Intervention (AIBN concentration), Comparison (alternative initiators), Outcome (molecular weight, dispersity) .
  • For data validation: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions addressing gaps in radical initiation mechanisms .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.